Comparative In Vivo Anti-Inflammatory Efficacy: WWL70 vs. MAGL Inhibitor JZL184 in Acute Lung Injury
In a murine model of acute lung injury (ALI) induced by intratracheal LPS administration, pharmacological inhibition of ABHD6 with WWL70 demonstrated superior anti-inflammatory efficacy compared to inhibition of the alternative 2-AG hydrolase, MAGL, using the selective inhibitor JZL184 [1]. This head-to-head comparison within the same experimental framework establishes WWL70 as the more effective probe for modulating endotoxin-induced pulmonary inflammation.
| Evidence Dimension | Reduction in key ALI pathological hallmarks (neutrophil infiltration, cytokine secretion, protein extravasation) |
|---|---|
| Target Compound Data | Decreased most hallmarks of ALI |
| Comparator Or Baseline | MAGL inhibitor JZL184 (4-nitrophenyl-4-[dibenzo(d)(14)dioxol-5-yl(hydroxy)methyl]piperidine-1-carboxylate) |
| Quantified Difference | WWL70 inhibition was reported as 'more efficient' than MAGL inhibition by JZL184 in reducing ALI severity [1]. |
| Conditions | Mouse model; LPS-induced acute lung injury; WWL70 administered i.p.; JZL184 comparator. |
Why This Matters
For researchers designing anti-inflammatory studies targeting endocannabinoid pathways, this direct comparative evidence supports the selection of WWL70 over JZL184 to achieve a greater magnitude of therapeutic effect in pulmonary inflammation models.
- [1] Bottemanne P, et al. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids. FASEB J. 2019;33(6):7635-7646. doi: 10.1096/fj.201802259R. View Source
